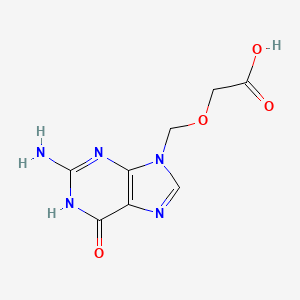

9-Carboxymethoxymethylguanine

Beschreibung

Historical Context and Identification as an Acyclovir (B1169) Metabolite

Acyclovir, a guanosine (B1672433) analog, was a groundbreaking development in antiviral therapy, first approved for medical use in 1982. pharmgkb.orgklinickafarmakologie.cz It is highly effective against herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). pharmgkb.orgwikipedia.org In the years following its introduction, researchers sought to understand its metabolic fate within the human body.

Through meticulous studies involving the analysis of urine and serum from patients treated with acyclovir, 9-Carboxymethoxymethylguanine was identified as the principal metabolite. wikipedia.orgoup.com Early research established that a notable portion of an administered acyclovir dose, between 8.5% and 14.1%, is excreted in the urine as CMMG in individuals with normal renal function. pharmgkb.orgoup.com This percentage can be significantly higher in patients with impaired kidney function. oup.com

The metabolic pathway leading to the formation of CMMG involves a two-step oxidation process. Acyclovir is first oxidized by alcohol dehydrogenase to an aldehyde intermediate. pharmgkb.orgdrugbank.com This intermediate is then further oxidized by aldehyde dehydrogenase to form this compound. pharmgkb.orgdrugbank.com This discovery was crucial for a more complete understanding of how acyclovir is processed and eliminated from the body.

Significance within the Field of Antiviral Nucleoside Analog Research

The study of this compound holds considerable significance within the broader field of antiviral nucleoside analog research. Nucleoside analogs are a cornerstone of antiviral therapy, and understanding their metabolic pathways is essential for optimizing their efficacy and safety. nih.gov

The investigation of CMMG has provided valuable insights into the metabolism of acyclovir, a prototypical nucleoside analog. nih.gov This knowledge is transferable to the study of other drugs in this class. For instance, the prodrug valacyclovir (B1662844), which has improved oral bioavailability, is rapidly converted to acyclovir in the body and subsequently metabolized to CMMG. nih.govnih.gov

A critical aspect of CMMG's significance lies in its association with neuropsychiatric side effects observed in some patients receiving high doses of acyclovir or those with renal impairment. wikipedia.orgwikipedia.org Studies have demonstrated a strong correlation between elevated serum concentrations of CMMG and the manifestation of symptoms such as confusion, hallucinations, and in rare cases, more complex disorders. wikipedia.orgnih.gov This has led to the hypothesis that CMMG may act as a neurotoxin. nih.gov Consequently, monitoring CMMG levels has become a useful tool in diagnosing and managing acyclovir-induced neurotoxicity. nih.govnih.gov

The relationship between renal function, CMMG accumulation, and neurotoxicity underscores the importance of pharmacokinetic studies in special patient populations. Research has shown that in patients with kidney failure, the clearance of both acyclovir and CMMG is significantly reduced, leading to their accumulation. oup.comoup.com This has important implications for therapeutic drug monitoring and dose adjustments in these patients. nih.govoup.com

Pharmacokinetic Parameters of Acyclovir and CMMG

| Parameter | Acyclovir | This compound (CMMG) |

|---|---|---|

| Primary Route of Elimination | Renal | Renal |

| Elimination Half-life (Normal Renal Function) | 2-5 hours pharmgkb.org | Longer than Acyclovir |

| Urinary Excretion (as % of Acyclovir Dose) | 62-91% (unchanged) oup.com | 8.5-14.1% pharmgkb.orgoup.com |

Current Research Landscape and Unaddressed Scientific Questions Regarding this compound

The current research landscape for this compound continues to evolve, with several key areas of investigation. A primary focus remains on elucidating the precise mechanisms by which CMMG may induce neurotoxicity. While a strong correlation has been established, the exact molecular pathways involved are not yet fully understood. nih.govresearchgate.net Research is ongoing to determine how CMMG interacts with the central nervous system and what cellular processes it may disrupt. oup.com

Another area of active research is the development and refinement of analytical methods for the rapid and accurate quantification of CMMG in biological fluids. nih.govresearchgate.net This is crucial for effective therapeutic drug monitoring and for further pharmacokinetic studies.

Despite the progress made, several scientific questions regarding CMMG remain unaddressed:

The exact mechanism of CMMG-induced neurotoxicity: While accumulation is a known risk factor, the specific molecular targets and pathways within the central nervous system are yet to be fully identified.

The potential for CMMG to have any therapeutic or other biological activity: To date, CMMG has been primarily viewed as an inactive and potentially toxic metabolite. taylorandfrancis.com However, a comprehensive investigation into any other potential biological effects is lacking.

The full spectrum of factors influencing CMMG formation and elimination: While renal function is a major determinant, the role of genetic variations in alcohol and aldehyde dehydrogenase and other transporters in inter-individual differences in CMMG levels requires further exploration. nih.gov

The long-term consequences of elevated CMMG levels: The focus has been on acute neurotoxicity, but the potential for long-term or subclinical effects from prolonged exposure to elevated CMMG is an area that warrants investigation.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O4/c9-8-11-6-5(7(16)12-8)10-2-13(6)3-17-1-4(14)15/h2H,1,3H2,(H,14,15)(H3,9,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICNQLKUSOVNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCC(=O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230501 | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80685-22-9 | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80685-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080685229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Carboxymethoxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CARBOXYMETHOXYMETHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N28227W35C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways of 9 Carboxymethoxymethylguanine Formation

Enzymatic Biotransformation of Acyclovir (B1169) to 9-Carboxymethoxymethylguanine

The conversion of acyclovir to CMMG is a sequential oxidation process. targetmol.com The initial step involves the oxidation of the terminal hydroxyl group of acyclovir's acyclic side chain, followed by a subsequent oxidation of the resulting intermediate. researchgate.netmedchemexpress.com

Catalytic Role of Alcohol Dehydrogenase Isozymes in Acyclovir Oxidation

The first step in the formation of CMMG is the oxidation of acyclovir, catalyzed by alcohol dehydrogenase (ADH) isozymes. researchgate.netmedchemexpress.comnih.gov Specifically, research has pointed to the involvement of class I alcohol dehydrogenase, such as ADH1A, in this initial conversion. nih.govpharmgkb.org This enzymatic reaction transforms the primary alcohol group on the acyclovir molecule into an aldehyde. targetmol.comresearchgate.netmedchemexpress.com Studies utilizing human renal proximal tubular (HK-2) cells have demonstrated that these cells express ADH isozymes capable of metabolizing acyclovir. researchgate.netnih.gov The oxidation of acyclovir by ADH is considered a reversible reaction. researchgate.net It has been suggested that ADH1 is a key isoform in this process due to its high expression in the human liver. researchgate.net

Subsequent Oxidation by Aldehyde Dehydrogenase Isozymes

Following the initial oxidation by ADH, the resulting aldehyde intermediate undergoes further oxidation to form CMMG. nih.govpharmgkb.org This second, irreversible step is catalyzed by aldehyde dehydrogenase (ALDH) isozymes. researchgate.netmedchemexpress.comnih.gov Research has identified aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme, as being essential for this transformation. nih.govpharmgkb.org The presence of ALDH2 has been confirmed in human renal proximal tubular cells, which are a site of this metabolic activity. researchgate.netnih.gov Genetic variations in the ALDH2 gene, such as the ALDH2*2 allele which results in reduced enzyme function, have been shown to affect the pharmacokinetics of acyclovir, leading to a prolonged half-life of the parent drug, although a direct relationship with CMMG pharmacokinetics was not established in one study of end-stage renal disease patients. nih.govpharmgkb.orgnih.gov

Identification and Significance of Aldehyde Intermediates in the Formation Pathway

An aldehyde intermediate, specifically acyclovir aldehyde, has been identified as a transient compound in the metabolic pathway from acyclovir to CMMG. nih.govpharmgkb.orgresearchgate.net This intermediate is formed through the oxidation of acyclovir by alcohol dehydrogenase before being subsequently oxidized by aldehyde dehydrogenase to yield CMMG. pharmgkb.orgmedchemexpress.com The accumulation of this reactive aldehyde intermediate has been implicated in the direct insult to renal tubular cells. nih.govpharmgkb.orgresearchgate.net In vitro studies using human renal proximal tubular (HK-2) cells have shown that acyclovir is indeed metabolized to an aldehyde in these cells. researchgate.netnih.gov

Quantitative Conversion Efficiency of Acyclovir to this compound in vivo

In individuals with normal renal function, a fraction of the administered acyclovir dose is metabolized to CMMG. The major route of acyclovir elimination is renal excretion of the unchanged drug. fda.gov The urinary excretion of CMMG accounts for approximately 8.5% to 14.1% of an acyclovir dose. nih.govpharmgkb.orgfda.gov In cases of impaired renal function, the urinary excretion of metabolites, including CMMG, can be higher. pharmgkb.org One study noted that patients with renal impairment exhibit a higher urinary excretion rate for metabolites, ranging from 21% to 44% of the dose. pharmgkb.org

Urinary Excretion of CMMG after Acyclovir Administration

| Patient Population | Percentage of Acyclovir Dose Excreted as CMMG in Urine | Reference |

|---|---|---|

| Normal Renal Function | 8.5% - 14.1% | nih.govpharmgkb.orgfda.gov |

| Impaired Renal Function | 21% - 44% | pharmgkb.org |

Comparative Metabolic Profiles of Acyclovir Prodrugs (e.g., Valacyclovir) Yielding this compound

A study in early liver transplant recipients receiving valacyclovir (B1662844) prophylaxis provided insight into the metabolic ratio of CMMG to acyclovir. researchgate.netnih.gov The median estimated metabolic ratio of the area under the curve over 24 hours (AUC0-24) for CMMG/acyclovir was 30.4% in patients with an estimated glomerular filtration rate (eGFR) greater than 90 mL/min/1.73 m². researchgate.netnih.gov This ratio increased significantly to 129.9% in patients with an eGFR less than 30 mL/min/1.73 m², highlighting the impact of renal function on the relative exposure to the metabolite. researchgate.netnih.gov

Metabolic Ratio of CMMG to Acyclovir in Patients Receiving Valacyclovir

| eGFR (mL/min/1.73 m²) | Median Estimated Metabolic Ratio (AUC0-24 CMMG/Acyclovir) | Reference |

|---|---|---|

| >90 | 30.4% | researchgate.netnih.gov |

| <30 | 129.9% | researchgate.netnih.gov |

Pharmacokinetic Profile and Systemic Disposition of 9 Carboxymethoxymethylguanine

Systemic Distribution and Concentration Dynamics of 9-Carboxymethoxymethylguanine

This compound (CMMG) is the primary metabolite of the antiviral drug aciclovir. wikipedia.orgki.se The pharmacokinetic profile of CMMG is intrinsically linked to that of its parent drug, aciclovir, and is significantly influenced by renal function.

Plasma Concentration-Time Profiles and Steady-State Kinetics

Following the administration of aciclovir or its prodrug valaciclovir, CMMG is formed and its concentration in the plasma changes over time. In individuals with normal renal function, the plasma concentrations of CMMG are generally low. However, in patients with impaired renal function, the elimination of CMMG is reduced, leading to its accumulation in the plasma. ki.sewjarr.com

A study involving liver transplant recipients receiving valaciclovir prophylaxis found that in patients with normal renal function (estimated glomerular filtration rate [eGFR] >90 mL/min/1.73 m²), the estimated area under the concentration-time curve over 24 hours (AUC0–24) for CMMG was 13.3 mg·h/L. nih.govgumed.edu.ploup.com In contrast, for patients with severely impaired renal function (eGFR <30 mL/min/1.73 m²), the metabolic ratio of CMMG to aciclovir AUC0–24 increased significantly, indicating a much higher systemic exposure to the metabolite. nih.govgumed.edu.ploup.com

Studies have shown that the mean half-life of aciclovir increases from approximately 3.8 hours in individuals with normal renal function to 19.5 hours in those with chronic renal failure. oup.comoup.com This extended half-life of the parent drug contributes to the sustained production and subsequent accumulation of CMMG, leading to elevated steady-state concentrations. oup.comoup.com An observational study found that serum CMMG levels were significantly higher in patients with neuropsychiatric symptoms (mean = 34.1 µmol/L) compared to those without (mean = 4.7 µmol/L), the majority of whom had renal insufficiency. oup.comoup.comnih.gov

| Renal Function | Mean CMMG Serum Concentration (µmol/L) |

| With Neuropsychiatric Symptoms (predominantly renal impairment) | 34.1 |

| Without Neuropsychiatric Symptoms | 4.7 |

This table presents a simplified view of the data from an observational study for illustrative purposes.

Cerebrospinal Fluid Penetration and Distribution Ratios of this compound

CMMG can cross the blood-brain barrier and enter the cerebrospinal fluid (CSF). taylorandfrancis.com In individuals with normal renal function, the penetration of CMMG into the CSF is limited. However, in the presence of renal impairment, the elevated plasma concentrations of CMMG lead to proportionally higher concentrations in the CSF. asm.orgasm.orgresearchgate.netnih.govnih.govasm.org

A study that characterized the steady-state pharmacokinetics of aciclovir and its metabolites in both plasma and CSF found that the CSF-to-plasma area under the curve (AUC) ratio for CMMG was approximately 0.025, which was significantly lower than that of aciclovir (around 0.25). nih.gov This indicates that CMMG penetrates the CSF to a much lesser extent than its parent compound. nih.gov Importantly, this CSF-to-plasma ratio for CMMG did not appear to differ based on renal function. asm.orgresearchgate.netnih.govnih.govasm.org However, because systemic concentrations of CMMG are substantially higher in patients with renal impairment, the absolute concentrations of CMMG in the CSF are also proportionally greater in these individuals. asm.orgasm.orgresearchgate.netnih.govnih.govasm.org

Research has shown that CMMG was detectable in the CSF of patients experiencing neuropsychiatric symptoms during aciclovir or valaciclovir treatment (median concentration of 1.0 µmol/L), while it was below the limit of quantification in asymptomatic patients. researchgate.netoup.com This finding suggests a potential link between CSF CMMG concentrations and the development of neurological side effects. researchgate.netoup.comresearchgate.net

| Analyte | CSF-to-Plasma AUC Ratio (Normal and Impaired Renal Function) |

| This compound (CMMG) | ~0.025 |

| Acyclovir (B1169) | ~0.25 |

This table illustrates the comparative penetration of CMMG and its parent drug into the cerebrospinal fluid.

Mechanisms of this compound Elimination

The primary route of elimination for CMMG is through the kidneys. taylorandfrancis.com

Renal Excretion Mechanisms and Contribution to Total Clearance

In individuals with normal renal function, a significant portion of an administered dose of aciclovir is excreted unchanged in the urine, while approximately 8% to 14% is eliminated as CMMG. oup.comoup.comcapes.gov.br The renal excretion of aciclovir involves both glomerular filtration and active tubular secretion. klinickafarmakologie.cz While the specific transporters involved in CMMG excretion have not been as extensively studied as those for aciclovir, it is understood that renal clearance is the principal mechanism for its removal from the body. taylorandfrancis.com

The formation of CMMG from aciclovir is a metabolic process, but its subsequent elimination is heavily dependent on renal function. klinickafarmakologie.cz In healthy individuals, this renal clearance is efficient, preventing the accumulation of the metabolite. klinickafarmakologie.cz

Influence of Renal Impairment on this compound Clearance and Accumulation

Renal impairment significantly alters the pharmacokinetics of CMMG, leading to decreased clearance and subsequent accumulation in the body. oup.comoup.comnih.govresearchgate.net When renal function is compromised, a larger proportion of an aciclovir dose is metabolized to CMMG, and its elimination from the plasma is prolonged. oup.comoup.com

Studies have consistently demonstrated a strong correlation between the degree of renal impairment and the extent of CMMG accumulation. nih.govgumed.edu.plresearchgate.net In patients with end-stage renal disease, the half-life of aciclovir is dramatically extended, leading to a substantial increase in the formation and retention of CMMG. wjarr.com This accumulation is believed to be a key factor in the development of neurotoxicity associated with aciclovir therapy in this patient population. wikipedia.orgki.sewjarr.com

One study reported that in patients with an estimated glomerular filtration rate (eGFR) of less than 30 mL/min/1.73 m², the median metabolic ratio of the area under the curve over 24 hours (AUC0–24) for CMMG to aciclovir was 129.9%, a stark contrast to the 30.4% ratio observed in patients with an eGFR greater than 90 mL/min/1.73 m². nih.govgumed.edu.ploup.com This highlights the profound impact of renal function on CMMG exposure. nih.govgumed.edu.ploup.com Hemodialysis has been shown to effectively reduce both CMMG and aciclovir levels in the blood. oup.comnih.govresearchgate.net

Population Pharmacokinetic Modeling of this compound

Population pharmacokinetic (PK) models have been developed to better understand and predict the behavior of CMMG in different patient populations. These models are valuable tools for optimizing dosing strategies, particularly in vulnerable groups such as transplant recipients and individuals with renal impairment.

A joint population PK model for aciclovir and CMMG was developed using data from early liver transplant recipients. nih.govgumed.edu.ploup.comresearchgate.net This model confirmed that a one-compartment model with first-order absorption best described the pharmacokinetics. nih.govgumed.edu.plresearchgate.net A crucial finding from the covariate analysis was that the clearances of both aciclovir and CMMG were significantly correlated with the estimated glomerular filtration rate (eGFR). nih.govgumed.edu.ploup.comresearchgate.net

This modeling approach allows for simulations to estimate key pharmacokinetic parameters like the minimum concentration (Cmin) and the area under the concentration-time curve over 24 hours (AUC0–24). nih.govgumed.edu.plresearchgate.net The model developed for liver transplant patients demonstrated good predictive performance and highlighted the significant influence of renal function on the metabolic ratio of CMMG to aciclovir. oup.com Such models provide a quantitative framework for assessing the impact of renal function on CMMG exposure and can inform dose adjustments to mitigate the risk of toxicity. nih.gov The development and application of these models underscore the importance of considering renal function when administering aciclovir or valaciclovir. nih.govoup.com

Inter-individual Variability in this compound Exposure

Significant inter-individual variability has been observed in the pharmacokinetics of acyclovir and its primary metabolite, this compound (CMMG). pharmgkb.org This variability is a key factor influencing both the efficacy and toxicity of the parent drug, acyclovir. pharmgkb.org Studies have reported a notable range in the serum concentrations of CMMG among patients receiving acyclovir.

In a study involving 27 patients on intravenous acyclovir, trough concentrations of CMMG ranged from 0.12 to 2.30 mg/L, and peak concentrations varied from 0.47 to 2.70 mg/L. nih.govresearchgate.net The ratio of trough CMMG to acyclovir concentrations spanned from 0.07 to 0.63, while the ratio of peak concentrations ranged from 0.03 to 0.24. nih.govresearchgate.net This demonstrates a substantial difference in how individuals metabolize acyclovir to CMMG and subsequently clear the metabolite. A 10-fold difference in the weight-adjusted apparent clearance of acyclovir has been noted, contributing to this wide variability in both acyclovir and CMMG exposure. nih.gov

This high inter-individual variability can result in suboptimal concentrations of acyclovir in some patients, potentially leading to treatment failure, while in others, it can lead to the accumulation of CMMG and associated toxicities. nih.govklinickafarmakologie.cz Factors contributing to this variability are multifaceted and include patient characteristics such as age, weight, and, most critically, renal function. nih.govklinickafarmakologie.cz Genetic polymorphisms in enzymes responsible for the metabolism of acyclovir to CMMG, such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), may also play a role. klinickafarmakologie.cz

Table 1: Inter-individual Variability in CMMG Serum Concentrations

| Parameter | Range |

| Trough CMMG Concentration (mg/L) | 0.12 - 2.30 |

| Peak CMMG Concentration (mg/L) | 0.47 - 2.70 |

| Trough CMMG/Acyclovir Ratio | 0.07 - 0.63 |

| Peak CMMG/Acyclovir Ratio | 0.03 - 0.24 |

Data sourced from a study of 27 patients receiving intravenous acyclovir. nih.govresearchgate.net

Pharmacokinetic Considerations in Specific Patient Cohorts

In the setting of liver transplantation, valacyclovir (B1662844) is often used for prophylaxis against cytomegalovirus (CMV) infection. nih.govgumed.edu.plresearchgate.netoup.com The synthesis of CMMG from its parent drug involves hepatic enzymes, which could be affected in liver transplant recipients. nih.govgumed.edu.plresearchgate.netoup.com A retrospective study aimed to characterize the pharmacokinetics of acyclovir and CMMG in 50 adult patients in the early postoperative phase of liver transplantation. nih.govgumed.edu.plresearchgate.netoup.com

A key finding from this research was the strong correlation between the clearance of both acyclovir and CMMG and the estimated glomerular filtration rate (eGFR). nih.govgumed.edu.plresearchgate.netoup.com This indicates that even in liver transplant recipients, renal function remains the primary determinant of CMMG elimination. nih.govgumed.edu.plresearchgate.netoup.com

For patients with normal renal function (eGFR >90 mL/min/1.73 m²), the estimated area under the concentration-time curve over 24 hours (AUC0-24) for CMMG was 13.3 mg·h/L. nih.govgumed.edu.plresearchgate.netoup.com The metabolic ratio, calculated as the AUC0-24 of CMMG divided by the AUC0-24 of acyclovir, was 30.4% in this group. nih.govgumed.edu.plresearchgate.netoup.com This suggests a basal level of CMMG formation and clearance in liver transplant patients with preserved kidney function. nih.govgumed.edu.pl

Patients with impaired renal function exhibit significant alterations in the pharmacokinetics of CMMG. oup.com Since CMMG is primarily eliminated by the kidneys, reduced renal function leads to its accumulation in the body. klinickafarmakologie.czoup.com In patients with normal renal function, approximately 8% to 14% of an intravenous acyclovir dose is recovered in the urine as CMMG. oup.com This proportion increases in individuals with renal impairment. oup.com

Studies have demonstrated markedly higher serum concentrations of CMMG in patients with renal failure. oup.com One observational study compared CMMG levels in patients with and without neuropsychiatric symptoms during acyclovir therapy. oup.comresearchgate.net The mean serum CMMG concentration was significantly higher in the symptomatic group (34.1 µmol/L) compared to the asymptomatic group (4.7 µmol/L). oup.com

The half-life of the parent drug, acyclovir, is extended from about 3.8 hours in individuals with normal renal function to 19.5 hours in those with chronic renal failure, which contributes to the increased formation and subsequent accumulation of CMMG. oup.com Research involving subjects with chronic renal impairment (creatinine clearance of approximately 15 to 30 ml/min) showed that the average steady-state concentrations of CMMG were greater in both the systemic circulation and the cerebrospinal fluid (CSF) compared to subjects with normal renal function. researchgate.net However, the propensity of CMMG to distribute to the CSF, as indicated by the CSF-to-plasma AUC ratio, did not differ based on renal function. researchgate.net This suggests that the higher CMMG concentrations in the CSF of patients with renal impairment are a direct consequence of the elevated systemic concentrations. researchgate.net

The metabolic ratio of CMMG to acyclovir is also dramatically affected by renal function. In patients with an eGFR of less than 30 mL/min/1.73 m², the median estimated metabolic ratio (AUC0-24 of CMMG/acyclovir) was found to be 129.9%, a stark contrast to the 30.4% seen in those with normal renal function. nih.govgumed.edu.plresearchgate.netoup.com This highlights the substantial impact of renal dysfunction on CMMG exposure.

Table 2: CMMG Pharmacokinetics in Different Patient Cohorts

| Patient Cohort | Key Pharmacokinetic Findings |

| Liver Transplant Recipients (Normal Renal Function) | CMMG clearance correlates with eGFR. nih.govgumed.edu.plresearchgate.netoup.com Estimated AUC0-24 for CMMG is 13.3 mg·h/L. nih.govgumed.edu.plresearchgate.netoup.com Median estimated metabolic ratio (CMMG/acyclovir AUC0-24) is 30.4%. nih.govgumed.edu.plresearchgate.netoup.com |

| Patients with Renal Dysfunction | Increased proportion of acyclovir dose excreted as CMMG. oup.com Significantly higher serum CMMG concentrations. oup.com Increased CMMG concentrations in cerebrospinal fluid proportional to systemic levels. researchgate.net Median estimated metabolic ratio (CMMG/acyclovir AUC0-24) is 129.9% in patients with eGFR <30 mL/min/1.73 m². nih.govgumed.edu.plresearchgate.netoup.com |

Pathophysiological Role of 9 Carboxymethoxymethylguanine in Drug Induced Toxicities

9-Carboxymethoxymethylguanine as a Biomarker and Mediator of Neuropsychiatric Toxicity

This compound (CMMG) is the primary metabolite of the antiviral drug acyclovir (B1169) and its prodrug, valacyclovir (B1662844). oup.comoup.com While acyclovir is generally considered safe, neuropsychiatric toxicity is a serious, albeit uncommon, side effect. nih.govbmj.com Research has increasingly pointed to CMMG, rather than acyclovir itself, as the key mediator of this neurotoxicity. jst.go.jp The accumulation of CMMG is particularly pronounced in patients with impaired renal function, as both acyclovir and CMMG are primarily cleared by the kidneys. oup.combmj.comnih.gov In individuals with renal failure, a larger proportion of acyclovir is converted to CMMG, leading to significantly elevated serum concentrations. oup.comoup.com This accumulation is strongly correlated with the onset of neurological and psychiatric symptoms. bmj.comjst.go.jpnih.gov Consequently, monitoring CMMG levels has become a valuable tool in diagnosing and potentially preventing these adverse effects, especially in high-risk populations such as the elderly and those with pre-existing kidney disease. bmj.comresearchgate.net

A strong association has been established between elevated CMMG levels and the development of acyclovir/valacyclovir-induced encephalopathy. nih.govnih.gov This condition is characterized by a range of neuropsychiatric symptoms, which typically develop within a few days of starting treatment. researchgate.net The most common clinical features include confusion, disorientation, decreased consciousness, hallucinations (both auditory and visual), and agitation. bmj.com Other reported symptoms are dysarthria (difficulty speaking), myoclonus (muscle twitching), seizures, and ataxia. bmj.comresearchgate.net

The risk of developing these symptoms is significantly higher in patients with renal impairment, where reduced clearance leads to the accumulation of CMMG. bmj.comresearchgate.netnih.gov In fact, the majority of reported cases of acyclovir-induced neurotoxicity have occurred in patients with acute or chronic kidney disease. oup.combmj.com The temporal relationship between drug administration, symptom onset, and high CMMG levels, followed by clinical improvement upon drug discontinuation and hemodialysis, further solidifies the role of CMMG in the pathophysiology of this condition. researchgate.netnih.gov

Table 1: Common Neurological Symptoms Associated with this compound Accumulation

| Symptom Category | Specific Manifestations |

|---|---|

| Cognitive/Consciousness | Confusion, Disorientation, Decreased Consciousness, Delirium, Coma |

| Psychiatric | Hallucinations (visual and auditory), Agitation, Irritability |

| Motor | Myoclonus, Seizures, Tremor, Ataxia |

| Speech | Dysarthria |

The measurement of CMMG in cerebrospinal fluid (CSF) has emerged as a crucial diagnostic and prognostic indicator of neurotoxicity. nih.gov Studies have shown that CMMG is consistently detected in the CSF of patients exhibiting neuropsychiatric symptoms during acyclovir or valacyclovir treatment. oup.comresearchgate.net Conversely, the metabolite is typically undetectable or below the limit of quantification in the CSF of asymptomatic patients, even when they are receiving the same drugs. oup.comresearchgate.net One study found a median CMMG concentration of 1.0 µmol/L in the CSF of symptomatic patients, while it remained below the 0.5 µmol/L quantification limit in the asymptomatic group. oup.com

This finding is significant because it helps to differentiate drug-induced encephalopathy from viral encephalitis, such as herpes simplex encephalitis, which can present with similar neurological symptoms. oup.combmj.com The presence of CMMG in the CSF strongly suggests that the symptoms are a side effect of the antiviral therapy rather than a progression of the underlying viral infection. nih.govnih.gov Therefore, CSF CMMG analysis serves as a valuable tool for clinicians, guiding decisions to discontinue or adjust treatment and avoiding unnecessary diagnostic procedures. oup.comnih.gov Furthermore, elevated CMMG levels in the CSF are associated with the severity of neurotoxicity, and their decline often correlates with clinical improvement. nih.gov

To aid in the diagnosis of acyclovir-related neurotoxicity, specific concentration thresholds for CMMG in serum have been proposed. An observational study involving patients with and without neuropsychiatric symptoms found that serum CMMG levels were significantly higher in the symptomatic group. nih.gov Based on this data, a receiver-operating characteristics (ROC) curve analysis was performed, which identified a serum CMMG cut-off value of 10.8 µmol/L as a strong predictor of neuropsychiatric symptoms. nih.gov This threshold demonstrated a high predictive performance, with a sensitivity of 91% and a specificity of 93%. nih.gov

Another report suggests that a serum CMMG concentration greater than 10 µmol/L (equivalent to 2.4 mg/L) is associated with acyclovir-induced neurotoxicity. researchgate.net While acyclovir levels can also be elevated, CMMG has been shown to be a stronger and more reliable predictor of neurotoxicity. nih.gov The establishment of these thresholds provides clinicians with a quantitative tool to support a diagnosis of drug-induced encephalopathy, particularly in complex cases where symptoms might be attributed to other causes. nih.gov Monitoring serum CMMG levels and adhering to these thresholds could help prevent the onset of severe neurological side effects, especially in patients with renal dysfunction. nih.gov

Table 2: Predictive Performance of Serum this compound for Neurotoxicity

| Parameter | Value | Source |

|---|---|---|

| Diagnostic Threshold | 10.8 µmol/L | nih.gov |

| Sensitivity | 91% | nih.gov |

| Specificity | 93% | nih.gov |

Elucidating the Molecular Mechanisms of this compound-Induced Neurotoxicity

The precise molecular mechanisms by which CMMG induces neurotoxicity are not yet fully understood. However, it is hypothesized that the compound's ability to cross the blood-brain barrier is a critical first step. nih.gov Disruption of the blood-brain barrier, which can occur during central nervous system infections, may further increase the penetration of both acyclovir and CMMG into the CSF, exacerbating their effects. nih.gov

One proposed mechanism suggests that CMMG may interfere with mitochondrial function. It is speculated that CMMG could inhibit mitochondrial DNA polymerase, leading to mitochondrial toxicity. termedia.pl This impairment of cellular energy metabolism within neurons could contribute to the observed neurological symptoms. The accumulation of CMMG is thought to potentiate uremic toxicity, suggesting a complex interplay between the metabolite and the patient's underlying physiological state, particularly in those with renal failure. termedia.pl Further research is needed to fully elucidate the specific pathways and cellular targets involved in CMMG-mediated neurotoxicity.

Differential Contributions of Acyclovir Metabolites to Organ-Specific Toxicities (e.g., Comparison with Acyclovir Aldehyde in Nephrotoxicity)

Acyclovir and its metabolites contribute differently to organ-specific toxicities, with CMMG being the primary agent in neurotoxicity and another metabolite, acyclovir aldehyde, implicated in nephrotoxicity. bohrium.com Acyclovir is metabolized in a two-step process, first by alcohol dehydrogenase to acyclovir aldehyde, and then by aldehyde dehydrogenase to CMMG. oup.comnih.govbohrium.com

While CMMG accumulates and causes central nervous system side effects, acyclovir aldehyde is believed to be a key mediator of direct renal tubular injury. bohrium.com For many years, acyclovir-induced nephrotoxicity was attributed mainly to the crystallization of the parent drug in renal tubules. However, clinical evidence of kidney damage without crystalluria pointed towards a direct cellular insult. bohrium.com In vitro studies using human renal proximal tubular cells have shown that these cells produce acyclovir aldehyde when exposed to acyclovir. Aldehydes are known to be reactive and can mediate drug-induced toxicities. Inhibition of the production of acyclovir aldehyde was found to offer significant protection against acyclovir-induced cell death, supporting the hypothesis that this intermediate metabolite is directly responsible for the renal tubular damage associated with the drug. bohrium.com

This demonstrates a clear differentiation in the toxic roles of acyclovir metabolites: CMMG is the primary neurotoxin that accumulates systemically, especially in renal failure, while the transient acyclovir aldehyde metabolite appears to exert its toxic effect directly within the kidney cells where it is formed. bohrium.com

Analytical Methodologies for Quantification of 9 Carboxymethoxymethylguanine

Advanced Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS, UPLC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantitative determination of drugs and their metabolites in biological fluids due to its high specificity, sensitivity, and throughput. researchgate.netnih.govrsc.org This technique combines the separation capabilities of liquid chromatography with the precise detection and quantification offered by mass spectrometry. eag.comnih.gov Ultra-high-performance liquid chromatography (UPLC), a variation of high-performance liquid chromatography (HPLC), utilizes smaller particle-sized columns to achieve faster and more efficient separations. youtube.com

For the analysis of CMMG, LC-MS/MS and UPLC-MS/MS methods typically involve reversed-phase chromatography. One UPLC-MS/MS method developed for the simultaneous determination of acyclovir (B1169) and CMMG in human serum employed a Luna Omega C18 column. researchgate.net The separation was achieved using a gradient elution with two mobile phases: one consisting of 2 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in 5% acetonitrile, and the other containing the same additives in 95% acetonitrile. researchgate.net Another LC-MS/MS method utilized a biphenyl (B1667301) column for the simultaneous analysis of CMMG, acyclovir, ganciclovir, and penciclovir (B1679225). nih.govnih.govresearchgate.net

Detection is commonly performed using a tandem mass spectrometer, such as a Xevo TQ-S micro, equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.govresearchgate.net The analysis is conducted in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. eag.comnih.govyoutube.com This specificity minimizes interference from other components in the biological matrix. creative-proteomics.com

Method Development and Validation for Biological Matrices (e.g., Plasma, Cerebrospinal Fluid)

Developing and validating a robust analytical method is essential to ensure reliable quantification of CMMG in biological samples like plasma and cerebrospinal fluid (CSF). novartis.com Validation procedures are typically performed according to guidelines from regulatory bodies like the European Medicines Agency (EMA). mdpi.com

Plasma/Serum: Sample preparation for plasma or serum analysis often involves a simple protein precipitation step. researchgate.netnih.gov This is commonly achieved by adding a solvent like methanol (B129727) or acetonitrile, often containing a small percentage of formic acid, to the sample. researchgate.netnih.gov This procedure removes larger protein molecules that could interfere with the analysis. researchgate.netnih.gov An isotopically labeled internal standard is usually added before this step to account for any variability during sample preparation and analysis. nih.govnih.gov

Validation of these methods includes assessing several key parameters:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a specific range. For CMMG, linear calibration curves have been established over ranges such as 0.05–50 mg/L and 0.156–160 μmol/L. researchgate.netnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. For a UPLC-MS/MS method, intra‐ and interday accuracy and precision at three concentration levels ranged between 1.6% and 13.3%. researchgate.net Another LC-MS/MS method reported inter-day assay accuracies for quality controls between 95% and 104%, with intra-day accuracies between 93% and 105%. nih.govnih.govresearchgate.net The imprecision for the same method ranged from 1.4% to 4.2% for inter-day and 1.7% to 6.5% for intra-day assays. nih.govnih.govresearchgate.net

Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. mdpi.com Validated methods have reported LLOQs for CMMG of 0.05 mg/L and 0.156 μmol/L in serum. researchgate.netnih.govnih.govresearchgate.net

Recovery: Extraction recovery assesses the efficiency of the sample preparation process. In one method, the extraction recovery for CMMG was greater than 83.3%. nih.gov

| Parameter | Value |

|---|---|

| Linearity Range | 0.05–50 mg/L |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.05 mg/L |

| Intra- & Interday Accuracy/Precision | 1.6% - 13.3% |

| Recovery | 92.2% - 114.2% |

| Parameter | Value |

|---|---|

| Linearity Range | 0.156–160 μmol/L |

| Lower Limit of Quantification (LLOQ) | 0.156 μmol/L |

| Intra-day Accuracy | 93% - 105% |

| Inter-day Accuracy | 95% - 104% |

| Intra-day Imprecision (CV%) | 1.7% - 6.5% |

| Inter-day Imprecision (CV%) | 1.4% - 4.2% |

| Extraction Recovery | > 83.3% |

Cerebrospinal Fluid (CSF): CSF analysis is a critical diagnostic tool for conditions affecting the central nervous system. nih.govnih.gov Normal CSF is clear and colorless, with low protein (15-45 mg/dL) and glucose (60-70% of blood concentration) levels. medscape.comyoutube.com While specific validation studies for CMMG in CSF are less commonly detailed in the literature, the principles of method development would be similar to those for plasma. Given the lower protein content of CSF, matrix effects may be less pronounced, but the expected lower concentrations of CMMG could necessitate methods with higher sensitivity.

Strategies for Simultaneous Determination of 9-Carboxymethoxymethylguanine and Parent Compounds/Other Metabolites

A significant advantage of LC-MS/MS is its ability to measure multiple compounds in a single analytical run, which is highly efficient for therapeutic drug monitoring. nih.gov Several methods have been developed for the simultaneous quantification of CMMG and its parent drug, acyclovir, as well as other structurally related antiviral agents. researchgate.netnih.gov

One such method allows for the rapid determination of acyclovir, CMMG, ganciclovir, and penciclovir in human serum within a 3-minute run time. nih.govnih.govresearchgate.net This assay uses a simple protein precipitation for sample preparation and chromatographic separation on a biphenyl column. nih.gov Similarly, a UPLC-MS/MS method was developed and validated for the concurrent measurement of just acyclovir and CMMG in human serum. researchgate.net

These multi-analyte methods are advantageous as they provide a more comprehensive picture for clinical assessment. They rely on the mass spectrometer's ability to selectively monitor the unique mass transitions for each compound as it elutes from the chromatography column, ensuring no interference between the different analytes. eag.com The use of corresponding isotopically labeled internal standards for each analyte further enhances the accuracy and reproducibility of these simultaneous assays. nih.gov

Clinical Research Applications and Therapeutic Strategies Involving 9 Carboxymethoxymethylguanine

Utility of Therapeutic Drug Monitoring (TDM) of 9-Carboxymethoxymethylguanine

Therapeutic drug monitoring (TDM) is a clinical practice that involves measuring specific drug concentrations in a patient's bloodstream at designated intervals. This practice aims to maintain these concentrations within a targeted therapeutic range, thereby optimizing individual dosage regimens. For this compound (9-CMMG), the primary metabolite of the antiviral drugs acyclovir (B1169) and its prodrug valacyclovir (B1662844), TDM is emerging as a critical tool. It is particularly valuable for ensuring therapeutic efficacy while minimizing the risk of adverse events, especially in vulnerable patient populations. The rationale for TDM of 9-CMMG is supported by the significant interindividual pharmacokinetic variability observed with acyclovir, where a tenfold difference in weight-adjusted apparent clearance has been noted among patients. nih.gov

The application of TDM for 9-CMMG is particularly beneficial for tailoring acyclovir and valacyclovir dosing in specific patient groups who are at a higher risk for drug accumulation and toxicity. Monitoring both acyclovir and its metabolite, 9-CMMG, is crucial for optimizing therapeutic outcomes. researchgate.net

Patients with Renal Impairment: Renal function is a key determinant of both acyclovir and 9-CMMG clearance. nih.gov In individuals with compromised kidney function, the excretion of 9-CMMG is significantly reduced, leading to its accumulation in the body. oup.com Studies have shown that the ratio of 9-CMMG to acyclovir serum concentrations is higher in patients with renal impairment. researchgate.net For instance, the median estimated metabolic ratio of the area under the curve over 24 hours (AUC0-24) for 9-CMMG/acyclovir was found to be 30.4% in patients with an estimated glomerular filtration rate (eGFR) greater than 90 mL/min/1.73 m², but it increased to 129.9% in those with an eGFR below 30 mL/min/1.73 m². nih.gov This accumulation is a significant concern as elevated 9-CMMG levels are linked to neurotoxicity. oup.comnih.gov Therefore, TDM allows for dose adjustments of acyclovir/valacyclovir based on the patient's renal function and measured 9-CMMG levels to prevent supratherapeutic drug exposure. researchgate.net

Critically Ill Patients: Patients in intensive care units (ICUs) often present with fluctuating renal function and other physiological changes that can alter drug pharmacokinetics. TDM can help ensure that acyclovir concentrations remain within the therapeutic range, preventing both sub-optimal dosing in severe infections and potential toxicity. nih.govresearchgate.net

Elderly Patients: The geriatric population is more susceptible to the adverse effects of medications due to age-related declines in renal function and polypharmacy. TDM can be a valuable tool to guide dosing and prevent toxicity in this vulnerable group, especially when co-administered with interacting drugs. nih.govnih.gov

Liver Transplant Recipients: Valacyclovir is frequently used for cytomegalovirus prophylaxis in liver transplant recipients. The metabolism of valacyclovir to acyclovir and subsequently to 9-CMMG involves enzymes that could be affected in this patient population. Pharmacokinetic studies in these patients have shown that acyclovir and 9-CMMG clearances are correlated with eGFR, underscoring the importance of renal function in drug elimination. TDM in this cohort can help define the pharmacokinetic profiles and ensure safe and effective prophylactic therapy. nih.gov

| Patient Population | Rationale for TDM of 9-CMMG | Key Findings |

| Patients with Renal Impairment | Reduced clearance and risk of 9-CMMG accumulation and neurotoxicity. oup.comnih.gov | The 9-CMMG/acyclovir concentration ratio is significantly higher in patients with impaired renal function. researchgate.netnih.gov |

| Critically Ill Patients (ICU) | High pharmacokinetic variability and fluctuating renal function. nih.gov | TDM can prevent both sub-therapeutic concentrations and toxicity. researchgate.net |

| Elderly Patients | Age-related decline in renal function and increased risk of drug interactions. nih.gov | TDM aids in preventing adverse events in this vulnerable population. nih.gov |

| Liver Transplant Recipients | Potential impact of altered liver function on drug metabolism and importance of renal function for clearance. nih.gov | Acyclovir and 9-CMMG clearance correlates with eGFR, highlighting the need for monitoring. nih.gov |

A primary application of TDM for 9-CMMG is the prevention and management of its associated adverse events, most notably neurotoxicity. nih.gov Accumulation of 9-CMMG, especially in patients with renal failure, has been strongly correlated with the onset of neuropsychiatric symptoms. oup.comnih.gov These symptoms can range from confusion and hallucinations to more severe manifestations like coma. nih.govresearchgate.net

Observational studies have demonstrated significantly higher serum 9-CMMG levels in patients experiencing neuropsychiatric symptoms compared to those without symptoms. nih.gov One study identified a serum 9-CMMG cut-off value of 10.8 µmol/L, which could predict neuropsychiatric symptoms with high sensitivity (91%) and specificity (93%). nih.gov In patients with suspected acyclovir-induced neurotoxicity, a high 9-CMMG level can help confirm the diagnosis and guide clinical management, which may include dose reduction, discontinuation of the drug, or hemodialysis to facilitate the removal of both acyclovir and 9-CMMG. researchgate.netnih.gov Hemodialysis has been shown to effectively reduce the levels of both compounds and lead to the resolution of symptoms. nih.gov

Therefore, routine monitoring of 9-CMMG levels, particularly in high-risk patients, can serve as a proactive measure to prevent the development of these debilitating side effects. oup.comnih.gov If a patient on acyclovir or valacyclovir develops neurological symptoms, measuring plasma concentrations of acyclovir and 9-CMMG should be considered a standard diagnostic intervention. nih.govnih.gov

Pharmacogenomics of this compound Metabolism and Disposition

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. ebsco.com For 9-CMMG, this field explores how genetic variations in metabolic enzymes and other proteins can affect its formation and clearance, potentially impacting both the efficacy and toxicity of its parent drugs.

The metabolism of acyclovir to 9-CMMG is a two-step process involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). oup.comnih.gov Genetic polymorphisms in the genes encoding these enzymes are known to alter their activity and can influence the metabolism of various substrates, most notably ethanol (B145695). nih.gov

Variants in ADH genes, such as ADH1B, can encode enzymes with significantly different catalytic efficiencies. nih.gov Similarly, polymorphisms in ALDH genes, particularly ALDH2, can lead to the production of an inactive or low-activity enzyme. nih.govnih.gov For example, the ALDH22* allele is associated with a substantially reduced capacity to metabolize acetaldehyde, the toxic intermediate of ethanol metabolism. nih.gov

While the direct impact of specific ADH and ALDH polymorphisms on the rate and extent of 9-CMMG formation has not been extensively characterized, the known functional consequences of these genetic variants on the metabolism of other aldehydes suggest a potential for influencing acyclovir's metabolic pathway. oup.comsemanticscholar.org Individuals with certain ADH or ALDH genotypes might exhibit altered rates of 9-CMMG production, which could, in turn, affect their susceptibility to 9-CMMG-related toxicities, particularly in the context of renal impairment. Further research is needed to elucidate the precise role of these polymorphisms in the pharmacokinetics of 9-CMMG.

While 9-CMMG itself is a metabolite, the broader context of purine (B94841) analog metabolism involves enzymes that can influence the disposition of related compounds. Nucleotide diphosphatase 15 (NUDT15) is an enzyme that plays a critical role in the metabolism of thiopurines, a class of purine analogs used as anticancer and immunosuppressive agents. nih.govpharmgkb.orgnih.gov NUDT15 functions by dephosphorylating the active metabolites of thiopurines, thioguanosine triphosphate (TGTP) and thio-deoxyguanosine triphosphate (TdGTP), thereby preventing their incorporation into DNA and mitigating their cytotoxic effects. nih.govresearchgate.net

Genetic polymorphisms in the NUDT15 gene can lead to a loss of enzyme function. pharmgkb.orgnih.govregionh.dk Individuals carrying these loss-of-function variants are unable to effectively inactivate thiopurine metabolites. nih.gov This results in the accumulation of active metabolites, leading to excessive DNA incorporation and severe hematopoietic toxicity, such as myelosuppression, even at standard doses. pharmgkb.orgnih.govresearchgate.net Several NUDT15 variants, including p.Arg139Cys, have been identified that cause a significant reduction in enzymatic activity. nih.govpharmgkb.org Patients with these variants often exhibit profound intolerance to thiopurines. nih.govnih.gov

The study of NUDT15 polymorphisms provides a key example of how genetic factors can dramatically alter the metabolism and toxicity of purine analogs. While NUDT15's direct role in 9-CMMG metabolism is not established, understanding its mechanism with thiopurines highlights the importance of pharmacogenomic testing in personalizing therapy with drugs from this class to prevent severe adverse reactions. pharmgkb.org

Drug-Drug Interactions Affecting this compound Levels and Clearance

The plasma concentrations of acyclovir, and consequently its metabolite 9-CMMG, can be influenced by co-administration with other drugs that interfere with its elimination pathway. The primary route of elimination for acyclovir is renal excretion, which involves both glomerular filtration and active tubular secretion. nih.gov Drugs that inhibit this secretion process can lead to increased plasma levels of acyclovir and potentially 9-CMMG.

Probenecid (B1678239): Probenecid is known to inhibit the renal tubular secretion of numerous drugs, including acyclovir. nih.gov Co-administration of probenecid with acyclovir or valacyclovir leads to a reduction in acyclovir's renal clearance, resulting in a higher area under the concentration-time curve (AUC) and a longer half-life. nih.govdrugs.com One study showed that probenecid increased the acyclovir AUC by 48%. nih.govnih.gov This interaction is due to the competitive inhibition of organic anion transporters in the renal tubules. nih.gov

Cimetidine (B194882): Cimetidine can also increase acyclovir exposure by inhibiting its renal tubular secretion. researchgate.netnih.gov Studies have demonstrated that cimetidine increases the AUC of acyclovir by approximately 27%. nih.govnih.gov The mechanism is believed to involve the inhibition of membrane transporters in the kidney. nih.gov

When probenecid and cimetidine are given together with valacyclovir, the effect on acyclovir concentrations is greater than with either drug alone. researchgate.netnih.govnih.gov These interactions are significant as they can elevate the risk of concentration-dependent toxicities, especially in patients with pre-existing renal impairment. Therefore, awareness of these potential drug-drug interactions is crucial for clinicians to adjust dosing and monitor for adverse effects when these medications are used concurrently. nih.govnih.gov

| Interacting Drug | Effect on Acyclovir Pharmacokinetics | Mechanism of Interaction |

| Probenecid | Increases acyclovir AUC by ~48%. nih.govnih.gov | Competitive inhibition of renal tubular secretion via organic anion transporters. nih.gov |

| Cimetidine | Increases acyclovir AUC by ~27%. nih.govnih.gov | Inhibition of renal tubular secretion. nih.gov |

| Probenecid + Cimetidine | Greater increase in acyclovir AUC than either drug alone. researchgate.netnih.govnih.gov | Combined inhibition of renal tubular secretion. nih.gov |

Emerging Research Avenues and Future Perspectives for 9 Carboxymethoxymethylguanine Studies

Integrated Pharmacokinetic/Pharmacodynamic and Physiologically Based Pharmacokinetic (PBPK) Modeling of 9-Carboxymethoxymethylguanine Disposition and Effects

Understanding the concentration-time course and the exposure-response relationship of 9-CMMG is crucial for predicting and preventing its adverse effects.

Recent research has focused on developing population pharmacokinetic (PK) models for both acyclovir (B1169) and 9-CMMG. A study in early liver transplant recipients receiving valacyclovir (B1662844) prophylaxis successfully developed a joint population PK model. This model, which described the pharmacokinetics using a one-compartment model with first-order absorption, found that the clearances of both acyclovir and 9-CMMG were significantly correlated with the estimated glomerular filtration rate (eGFR). oup.comnih.gov This highlights the critical role of renal function in the elimination of 9-CMMG. The model also allowed for the definition of the basal metabolic ratio of acyclovir to 9-CMMG in this specific patient population. nih.gov

While population PK models provide valuable insights into variability in drug disposition, physiologically based pharmacokinetic (PBPK) modeling offers a more mechanistic approach. PBPK models integrate physiological, biochemical, and drug-specific parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. PBPK models for acyclovir and its prodrug valacyclovir have been developed, some of which incorporate the metabolic conversion to 9-CMMG. nih.govsimulations-plus.comnih.gov For instance, a PBPK model for valacyclovir was established based on the absolute expression quantity of the intestinal transporter hPEPT1, defining acyclovir as a metabolite. nih.gov Another PBPK model was developed to predict maternal pharmacokinetics and fetal exposure to acyclovir. nih.gov

Future research in this area should focus on developing integrated PK/PD models that directly link 9-CMMG exposure to the probability and severity of neurotoxic events. Such models could help in identifying at-risk patients and optimizing acyclovir and valacyclovir dosing regimens to maintain therapeutic efficacy while minimizing the risk of adverse effects. Furthermore, refining PBPK models to more accurately predict 9-CMMG concentrations in the central nervous system (CNS) will be critical for understanding the mechanisms of its neurotoxicity.

Investigation of Intrinsic Biological Activity or Ancillary Effects of this compound

The primary focus of research on 9-CMMG has been its role as a mediator of acyclovir- and valacyclovir-induced neurotoxicity. It is generally considered an inactive metabolite from a therapeutic antiviral perspective. taylorandfrancis.com Studies have shown that 9-CMMG does not contribute to the antiviral efficacy of the parent drug.

The principal ancillary effect of 9-CMMG is its association with a range of neuropsychiatric symptoms. These can include confusion, hallucinations, agitation, dysarthria, and in severe cases, seizures and coma. nih.govresearchgate.netnih.gov A strong correlation has been established between elevated serum concentrations of 9-CMMG and the occurrence of these adverse events, particularly in patients with renal impairment where the clearance of the metabolite is significantly reduced. oup.comnih.gov Research has also shown that 9-CMMG is detectable in the cerebrospinal fluid (CSF) of patients experiencing neuropsychiatric symptoms, further strengthening the link between the metabolite and its central nervous system effects. oup.com

One study investigating acyclovir-induced nephrotoxicity in vitro using human renal proximal tubular cells found that while the intermediate acyclovir aldehyde was cytotoxic, 9-CMMG itself did not induce cell death. nih.gov This suggests that the toxicity profile of 9-CMMG may be specific to the nervous system.

Future investigations could explore the precise molecular mechanisms by which 9-CMMG exerts its neurotoxic effects. This could involve studying its interaction with neuronal receptors, ion channels, or neurotransmitter systems. While currently viewed as solely detrimental, a comprehensive understanding of its biological interactions is necessary to definitively rule out any other potential, albeit unlikely, intrinsic activities.

Design of Novel Compounds to Modulate this compound Formation or Clearance

Given the association of 9-CMMG with adverse effects, strategies to reduce its systemic exposure are of significant interest. This can be approached by either inhibiting its formation or enhancing its clearance.

The formation of 9-CMMG from acyclovir is a two-step metabolic process involving alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). clinpgx.orgnih.gov Therefore, the design of inhibitors for these enzymes presents a potential strategy to reduce 9-CMMG production. An in vitro study demonstrated that inhibiting ADH with 4-methylpyrazole (B1673528) offered significant protection against acyclovir-induced cytotoxicity in human renal tubular cells, which was attributed to the reduction of the toxic intermediate, acyclovir aldehyde. nih.gov This finding suggests that modulating this metabolic pathway could be a viable approach. The design of specific and potent inhibitors of the particular ADH and ALDH isozymes involved in acyclovir metabolism could be a focus of future drug development efforts.

Alternatively, strategies to enhance the clearance of 9-CMMG could be explored. As a polar, renally excreted compound, its clearance is highly dependent on renal function. Probenecid (B1678239), a known inhibitor of renal tubular secretion, has been shown to increase the area under the curve (AUC) of acyclovir and reduce its renal clearance, indicating that active transport processes are involved in its elimination. medicines.org.uk Designing compounds that could enhance the activity of the renal transporters responsible for 9-CMMG secretion could be a novel therapeutic approach. This would require a detailed understanding of the specific transporters involved in its renal handling.

Furthermore, modifications to the acyclovir molecule itself to create prodrugs that are less susceptible to metabolism to 9-CMMG, while retaining antiviral efficacy, represent another avenue of research. Studies have explored various modifications of the acyclovir structure to improve its pharmacokinetic properties and antiviral activity. researchgate.netmdpi.comnih.gov

Development of Preclinical Models for Understanding this compound-Mediated Pathologies

To better understand the mechanisms of 9-CMMG-mediated neurotoxicity and to test potential therapeutic interventions, the development of robust preclinical models is essential.

A recent study successfully established a rat model of acyclovir-induced neurotoxicity. In this model, male Wistar rats treated with acyclovir exhibited a decline in memory, spatial learning, and motor coordination. nih.gov The study also found evidence of increased oxidative stress, inflammation, and altered neurotransmitter levels in the brains of these animals. nih.gov This model provides a valuable tool for investigating the pathophysiological changes associated with acyclovir and, by extension, 9-CMMG accumulation, and for screening potential neuroprotective agents.

While this rat model focuses on the effects of the parent drug, future research could aim to develop models where 9-CMMG is directly administered to isolate its specific neurotoxic effects. This would help to definitively separate the effects of 9-CMMG from those of acyclovir and its other metabolites.

In addition to in vivo models, in vitro models utilizing neuronal cell cultures or brain organoids could be employed to study the direct effects of 9-CMMG on neuronal viability, function, and signaling pathways. These models would allow for high-throughput screening of compounds that could mitigate 9-CMMG-induced neurotoxicity.

Q & A

Q. What are the standard methodologies for identifying and quantifying 9-Carboxymethoxymethylguanine (CMMG) in biological matrices?

CMMG is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity and specificity. Derivatization techniques, such as trimethylsilylation (TMS) or tert-butyldimethylsilylation (TBDMS), enhance detection by improving chromatographic separation and ionization efficiency . For renal impairment studies, plasma and cerebrospinal fluid (CSF) samples require careful normalization to creatinine levels to account for variable renal excretion .

Q. How does renal dysfunction influence CMMG pharmacokinetics, and what experimental controls are critical in such studies?

CMMG accumulates in renal impairment due to reduced glomerular filtration. Key controls include:

- Monitoring creatinine clearance and glomerular filtration rate (GFR) to stratify patients.

- Validating assays against cross-reactive metabolites (e.g., 8-hydroxy-ACV) to avoid false positives .

- Incorporating dialysis clearance studies to assess CMMG removal efficiency, as hemodialysis reduces plasma CMMG by 40–60% within 4 hours .

Q. What is the metabolic pathway of CMMG formation from acyclovir (ACV)?

CMMG is the primary oxidative metabolite of ACV, generated via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) . The pathway involves:

ACV → 8-hydroxy-ACV (minor pathway).

ACV → CMMG via carboxymethylation (major pathway, 10–15% urinary excretion).

Enzyme activity assays with ADH/ALDH inhibitors (e.g., 4-methylpyrazole) can validate this pathway .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on CMMG neurotoxicity thresholds in encephalopathy studies?

Discrepancies arise from:

- Individual variability in blood-brain barrier (BBB) permeability , influenced by age and comorbidities (e.g., multiple myeloma).

- CMMG-protein binding differences in renal failure patients, altering free CMMG levels .

To address this, use cerebral microdialysis in animal models to measure unbound CMMG in brain extracellular fluid, paired with serum/CSF correlations . ROC analysis (sensitivity: 91%, specificity: 93%) is recommended for threshold validation .

Q. What experimental models best replicate CMMG-induced neuropsychiatric effects, and what are their limitations?

- In vivo rodent models : ACV dosing (50–100 mg/kg/day) with induced renal failure (e.g., cisplatin nephrotoxicity) mimics delirium and myoclonus. Limitations include species-specific metabolism differences .

- In vitro BBB models : Co-cultures of endothelial cells and astrocytes assess CMMG transport kinetics. However, these fail to replicate immune-mediated neuroinflammation observed clinically .

- Clinical cohorts : Prospective studies in herpes zoster patients with renal dysfunction (eGFR <30 mL/min) provide direct evidence but require stringent ethical oversight .

Q. How can researchers differentiate CMMG neurotoxicity from herpes-associated encephalitis in clinical studies?

Key discriminators include:

- Temporal onset : CMMG symptoms arise within 48 hours of ACV/VACV initiation vs. slower progression in viral encephalitis.

- Biomarkers : Elevated CSF CMMG (>5 µM) vs. CSF viral PCR positivity.

- Imaging : Absence of temporal lobe hyperintensities on MRI in CMMG cases .

Q. What statistical approaches are optimal for analyzing dose-response relationships between CMMG and neurotoxicity?

- Multivariate logistic regression : Adjust for confounders (e.g., age, renal function, concurrent medications).

- Receiver-operating characteristic (ROC) curves : Identify CMMG plasma thresholds (e.g., >10 µg/mL predicts neuropsychiatric symptoms with AUC 0.89) .

- Time-to-event analysis : For studies tracking symptom onset post-ACV initiation .

Methodological Guidelines

Q. How should researchers design assays to minimize cross-reactivity with CMMG analogs?

Q. What are best practices for reporting CMMG data in compliance with analytical chemistry standards?

- ISO/IEC 17025 guidelines : Include LOQ (limit of quantification; ≤0.1 µg/mL) and precision data (%CV <15%).

- Structural elucidation : Report HRMS spectra (m/z 226.0932 for [M+H]⁺) and fragmentation patterns .

- Ethical reporting : Disclose if metabolite standards are unavailable, as provisional identifications require caution .

Critical Analysis and Future Directions

Q. Why do some patients with elevated CMMG lack neuropsychiatric symptoms, and how can this inform predictive modeling?

Hypotheses include:

- Genetic polymorphisms in ADH/ALDH altering CMMG production.

- Compensatory mechanisms (e.g., upregulated BBB efflux transporters).

Future studies should integrate genome-wide association studies (GWAS) and transcriptomic profiling of BBB endothelial cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.